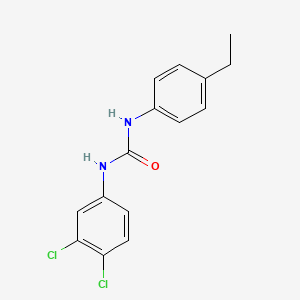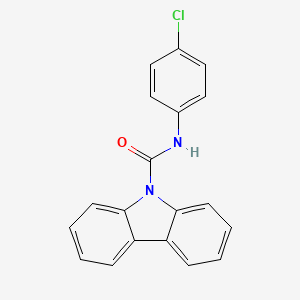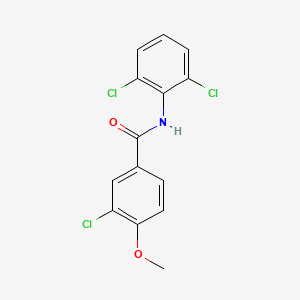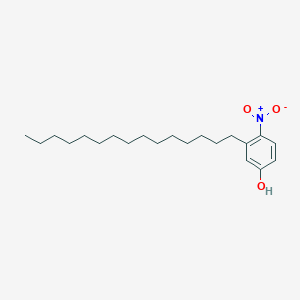
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with chlorine and ethyl groups, respectively
Métodos De Preparación
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo substitution reactions, where chlorine or ethyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-3-(4-ethylphenyl)urea can be compared with other urea derivatives, such as:
1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea: Has a single chlorine substituent, potentially altering its chemical properties.
1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea: The presence of a methyl group instead of an ethyl group can influence its behavior in chemical reactions and biological systems.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Propiedades
Número CAS |
29771-69-5 |
|---|---|
Fórmula molecular |
C15H14Cl2N2O |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-3-(4-ethylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-2-10-3-5-11(6-4-10)18-15(20)19-12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3,(H2,18,19,20) |
Clave InChI |
IXJKRUZGUMHWOX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)
![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)





![2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11949174.png)


![6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11949184.png)

